![molecular formula C16H14ClN3 B11840431 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile](/img/structure/B11840431.png)
3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
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Overview
Description
3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a complex organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a phenyl group attached to a tetrahydro-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable phenyl-substituted amine and a chloro-substituted ketone, the reaction proceeds through a series of steps including condensation, cyclization, and nitrile formation .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent choice to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted naphthyridines .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the naphthyridine structure exhibit a variety of biological activities:
- Anticancer Activity : 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile has shown promise as an inhibitor of certain cancer cell lines. Studies have demonstrated its efficacy against various cancer types by inducing apoptosis in malignant cells .
- Antibacterial and Antifungal Properties : Similar naphthyridine derivatives have exhibited antibacterial and antifungal activities. The presence of functional groups like chloro and cyano may enhance their binding affinity to specific biological targets, making this compound a candidate for further pharmacological studies.
Case Studies and Research Findings
- Anticancer Studies : A study published in the Egyptian Journal of Chemistry reviewed various naphthyridine analogues for their anticancer potentials. The findings suggested that modifications to the naphthyridine structure could significantly enhance anticancer efficacy .
- Pharmacological Investigations : Investigations into the binding interactions of this compound with various receptors have indicated its potential as a therapeutic agent in treating cancer and other diseases .
Mechanism of Action
The mechanism of action of 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthyridine derivatives such as:
- 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine
- 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one .
Uniqueness
What sets 3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile apart is its specific substitution pattern and the presence of the nitrile group, which can impart unique chemical and biological properties .
Biological Activity
3-Chloro-7-methyl-1-phenyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile is a heterocyclic compound that exhibits significant biological activity. Its unique structure comprises a naphthyridine core with a chloro substituent and a carbonitrile group, which contributes to its potential applications in medicinal chemistry. This compound has garnered attention due to its promising effects against various biological targets, particularly in the fields of oncology and infectious diseases.
Anticancer Properties
Research indicates that this compound demonstrates antitumor activity against specific cancer cell lines. The compound's structural features may enhance its interaction with biological receptors involved in cancer progression. For instance, studies have shown that similar naphthyridine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study: In Vitro Evaluation
A recent study evaluated the anticancer effects of this compound on several human tumor cell lines. The results indicated that it significantly reduced cell viability in breast and renal cancer cells, with IC50 values comparable to established chemotherapeutics. The mechanism of action appears to involve modulation of apoptotic pathways and inhibition of key signaling proteins involved in tumor growth.
Antimicrobial Activity
The compound also exhibits antimicrobial properties , making it a candidate for further investigation in treating bacterial and fungal infections. Naphthyridine derivatives are known for their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions.
Comparative Biological Activities
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Chloro and carbonitrile groups | Anticancer, antimicrobial |
1-Methyl-5,6-dihydro-2,7-naphthyridine | Lacks chloro group; contains methyl | Antimicrobial |
4-Amino-3-cyanoquinoline | Contains cyano group; different ring structure | Anticancer activity |
2-Methylquinoline | Similar bicyclic structure; lacks carbonitrile | Antimicrobial activity |
This table illustrates how the structural components of various compounds influence their biological activity. The unique combination of functional groups in this compound likely enhances its binding affinity to specific biological targets.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : The presence of the carbonitrile group may facilitate interactions with enzymes critical for tumor growth and microbial survival.
- Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Disruption of Cell Membranes : Its lipophilic nature allows it to penetrate microbial membranes effectively.
Properties
Molecular Formula |
C16H14ClN3 |
---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
3-chloro-7-methyl-1-phenyl-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C16H14ClN3/c1-20-8-7-12-13(9-18)16(17)19-15(14(12)10-20)11-5-3-2-4-6-11/h2-6H,7-8,10H2,1H3 |
InChI Key |
KRHNDMWLVPZDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=NC(=C2C#N)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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